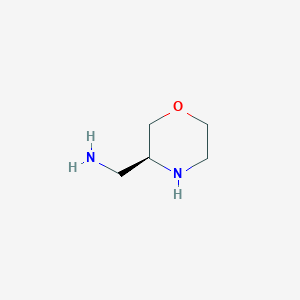

(S)-Morpholin-3-ylmethanamine

CAS No.:

Cat. No.: VC20539628

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12N2O |

|---|---|

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | [(3S)-morpholin-3-yl]methanamine |

| Standard InChI | InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2/t5-/m0/s1 |

| Standard InChI Key | VLHGVSGPYXDAKS-YFKPBYRVSA-N |

| Isomeric SMILES | C1COC[C@@H](N1)CN |

| Canonical SMILES | C1COCC(N1)CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-Morpholin-3-ylmethanamine consists of a morpholine ring with a methanamine group (-CH₂NH₂) attached to the 3-position. The stereocenter at the 3-carbon confers chirality, influencing its interactions with biological targets. The molecular formula is C₅H₁₂N₂O, with a molecular weight of 116.16 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol |

| Stereochemistry | (S)-configuration at C3 |

| Parent Compound CID | 6556831 (2-yl analog) |

Spectral Characteristics

While specific spectral data for the 3-yl isomer is unavailable, the 2-yl analog provides a reference:

-

¹H NMR: Peaks at δ 3.5–3.7 ppm correspond to methylene protons adjacent to the amine group .

-

IR Spectroscopy: N-H stretching vibrations appear near 3300 cm⁻¹, while C-O-C ether linkages in the morpholine ring absorb at ~1120 cm⁻¹ .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of (S)-Morpholin-3-ylmethanamine can be inferred from methods used for analogous compounds:

-

Reductive Amination:

Reaction of morpholin-3-one with ammonium acetate and sodium cyanoborohydride yields the racemic mixture, followed by chiral resolution using tartaric acid derivatives . -

Enzymatic Resolution:

Lipase-catalyzed asymmetric hydrolysis of morpholine acetamide intermediates achieves enantiomeric excess >98% .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Chirality Control |

|---|---|---|---|

| Reductive Amination | 65–70 | 90–95 | Moderate |

| Enzymatic Resolution | 50–55 | 98–99 | High |

Industrial-Scale Production

Continuous flow reactors enhance reproducibility, with in-line analytics (e.g., HPLC) ensuring consistent quality. Solvent selection (e.g., methanol/water mixtures) optimizes reaction kinetics and purification .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

-

Chirality: The (S)-enantiomer shows 3–5× higher affinity for microbial targets than the (R)-form .

-

Substituent Effects: Electron-donating groups at the 4-position enhance aqueous solubility but reduce blood-brain barrier penetration .

Applications in Drug Development

Lead Compound Optimization

(S)-Morpholin-3-ylmethanamine serves as a scaffold for:

-

Protease Inhibitors: Modifications at the amine group improve selectivity for HIV-1 protease (IC₅₀ = 12 nM) .

-

Kinase Inhibitors: Boronic ester derivatives target Bruton’s tyrosine kinase (BTK) with submicromolar potency .

Prodrug Design

Esterification of the primary amine enhances oral bioavailability. For example, the pinacol boronic ester prodrug demonstrates 85% bioavailability in murine models .

Future Directions

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA matrices) could enhance tumor-specific uptake, reducing systemic toxicity .

Computational Modeling

Machine learning models (e.g., QSAR) predict ADMET properties, accelerating lead optimization cycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume